2-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride
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Overview
Description
2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiolane ring, which is a five-membered sulfur-containing ring, and a methylamino group attached to a methylene bridge. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an alkylating agent.
Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the thiolane derivative with methylamine under controlled conditions.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives depending on the reagents used.
Scientific Research Applications
2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride exerts its effects depends on its specific application:
Biological Systems: It may interact with cellular targets such as enzymes or receptors, modulating their activity. The thiolane ring and methylamino group can form specific interactions with biological macromolecules, influencing their function.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)ethanol: Similar in having a methylamino group but lacks the thiolane ring.
4-(Methylamino)butane-1-thiol: Contains a thiol group and a methylamino group but differs in the ring structure.
N-Methylthiomorpholine: Features a sulfur-containing ring and a methylamino group but has a different ring size and structure.
Uniqueness
2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride is unique due to its specific combination of a thiolane ring and a methylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
2408959-93-1 |
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Molecular Formula |
C6H14ClNO2S |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
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